Oreganol

Description

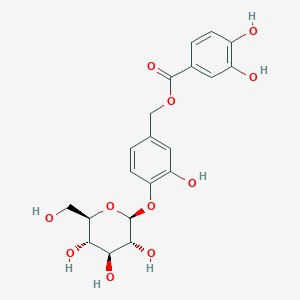

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVLHFTNQGRLH-BFMVXSJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Botanical Context of Origanum Species in Oreganol Research

Taxonomic Classification and Botanical Diversity of Origanum

The genus Origanum encompasses approximately 42 species and 18 hybrids, predominantly distributed across Eurasia and North Africa. mattioli1885journals.comwjpsonline.com Origanum vulgare is a widely distributed species with considerable morphological and chemical diversity. herbapolonica.plms-editions.cljbums.org It is classified into several subspecies, including O. vulgare subsp. hirtum, O. vulgare subsp. vulgare, O. vulgare subsp. gracile, O. vulgare subsp. virens, and O. vulgare subsp. viride. herbapolonica.pl These subspecies can differ significantly in their total essential oil content and composition. herbapolonica.pl

The chemical composition of the essential oil is a key factor in classifying Origanum species into chemotypes. mdpi.com Chemotypes are defined based on the main compound present in the essential oil. herbapolonica.pl For instance, Origanum species can be broadly categorized into chemotypes dominated by carvacrol (B1668589), thymol (B1683141), or other compounds like sabinene (B1680474) or linalool. mattioli1885journals.comherbapolonica.plmdpi.com The "cymyl" pathway, involving the precursors γ-terpinene and p-cymene (B1678584), leads to the accumulation of carvacrol and thymol, which are characteristic of several Origanum species, including O. dubium, O. onites, and O. syriacum. dergipark.org.tr

Different Origanum species and subspecies exhibit distinct essential oil profiles. For example, Origanum dubium is known for its high essential oil content and is often a carvacrol chemotype, with carvacrol rates varying significantly within populations. dergipark.org.tr Origanum acutidens has been found to contain carvacrol, thymol, and p-cymene as main compounds. mattioli1885journals.com Origanum vulgare subsp. gracile can have carvacrol, p-cymene, and γ-terpinene as major constituents, with their proportions varying depending on factors like the harvesting stage. cabidigitallibrary.org

Geographical and Environmental Influences on Origanum Chemotypes

The chemical composition of Origanum essential oil is significantly influenced by geographical origin and environmental conditions. mdpi.comwjpsonline.comms-editions.clmdpi.comresearchgate.netnih.govwikipedia.org Factors such as climate, altitude, soil composition, and light intensity can contribute to variations in the types and concentrations of compounds produced by the plant. ms-editions.clmdpi.comresearchgate.netwikipedia.orgdergipark.org.trresearchgate.net

Geographical location plays a crucial role in determining the chemotype and essential oil yield of Origanum species. mdpi.comwjpsonline.commdpi.comnotulaebotanicae.ro For instance, studies on Origanum vulgare from different geographical locales in the Kashmir Himalayas showed variations in essential oil composition, leading to the identification of different chemotypes. wjpsonline.com Similarly, Origanum vulgare subsp. hirtum collected from different regions in Greece exhibited high quantitative variation in the main components, with plants from the northern part being rich in thymol and those from the southern part rich in carvacrol. researchgate.net

Altitude has been identified as a significant environmental factor affecting essential oil yield and composition. mdpi.comdergipark.org.tr Research on Origanum acutidens demonstrated that essential oil yield increased with increasing altitude. dergipark.org.tr Furthermore, higher altitudes were associated with an increase in carvacrol content and a decrease in p-cymene content, suggesting that conditions at higher elevations, such as increased UV radiation, lower temperatures, and reduced atmospheric pressure, may stimulate the production of certain secondary metabolites like carvacrol. dergipark.org.tr

Soil properties, including salinity and nutrient composition, can also impact the chemical profile of Origanum. researchgate.netresearchgate.net Studies have shown that soil salinity can affect the content of essential oil constituents, with carvacrol content potentially decreasing under salt stress while γ-terpinene and p-cymene contents increase under non-salt stress conditions. researchgate.net

The table below illustrates the variation in major essential oil components of Origanum species based on geographical location and altitude, as reported in various studies:

| Species | Geographical Location | Altitude (m) | Major Components (%) | Source |

| Origanum acutidens | Eastern Anatolia, Turkey | 1150 | Carvacrol (38.30), p-Cymene (35.47) | dergipark.org.tr |

| Origanum acutidens | Eastern Anatolia, Turkey | 1650 | Carvacrol (48.75), p-Cymene (26.15) | dergipark.org.tr |

| Origanum acutidens | Eastern Anatolia, Turkey | 2150 | Carvacrol (58.76), p-Cymene (17.12) | dergipark.org.tr |

| Origanum vulgare subsp. hirtum | Northern Greece | Not specified | Thymol (30.3–42.8), Carvacrol (1.7–69.6) | researchgate.net |

| Origanum vulgare subsp. hirtum | Southern Greece | Not specified | Carvacrol (57.4–69.6), Thymol (0.2–42.8) | researchgate.net |

| Origanum vulgare | Kashmir Himalayas, India | Srinagar | Cymene (present) | wjpsonline.com |

| Origanum vulgare | Kashmir Himalayas, India | Pulwama | Sabinene (significantly higher) | wjpsonline.com |

| Origanum vulgare | Kashmir Himalayas, India | Tangmarg | Sabinene (significantly higher) | wjpsonline.com |

Ontogenetic Factors Affecting Origanum Chemical Composition

The developmental stage of the Origanum plant, also referred to as the ontogenetic stage or harvest time, significantly influences the yield and composition of its essential oil. cabidigitallibrary.orgmdpi.comresearchgate.netnotulaebotanicae.romdpi.comcabidigitallibrary.org The accumulation of essential oil and the relative proportions of its components can change as the plant matures. mdpi.commdpi.com

Studies have shown that essential oil content often increases throughout the biological cycle of the plant, reaching maximum values at full bloom. mdpi.commdpi.com The timing of harvest can therefore be crucial in obtaining essential oil with desired characteristics and compound concentrations. mdpi.com

Research on Origanum onites demonstrated variations in essential oil composition depending on the development stage (pre-flowering, full-flowering, and post-flowering) and even the time of day. notulaebotanicae.ronotulaebotanicae.ro The major components, such as carvacrol, thymol, p-cymene, and γ-terpinene, showed changes in their percentages across different harvest stages. notulaebotanicae.ronotulaebotanicae.ro For instance, in one study on O. onites, the highest carvacrol content was observed at the pre-flowering stage, while thymol content also varied with the development stage. notulaebotanicae.ro

Similarly, investigations into Origanum vulgare subsp. gracile revealed that the highest essential oil content was obtained at the post-flowering stage, while the pre-flowering and full-flowering stages were recommended for achieving the highest rates of phenolic compounds like carvacrol and thymol. cabidigitallibrary.org

The table below presents data illustrating the changes in major essential oil constituents of Origanum species at different developmental stages:

| Species | Development Stage | Carvacrol (%) | Thymol (%) | p-Cymene (%) | γ-Terpinene (%) | Source |

| Origanum onites | Pre-flowering | 24.66-52.58 | 2.80-23.77 | 4.44-7.97 | 7.02-11.16 | notulaebotanicae.ronotulaebotanicae.ro |

| Origanum onites | Full-flowering | Varied | Varied | Varied | Varied | notulaebotanicae.ro |

| Origanum onites | Post-flowering | Varied | Varied | Varied | Varied | notulaebotanicae.ro |

| Origanum vulgare subsp. gracile | Pre-flowering | 46.62 | Not specified | 7.76 | 21.54 | cabidigitallibrary.org |

| Origanum vulgare subsp. gracile | Full-flowering | 46.5 | Not specified | 13.54 | 13.91 | cabidigitallibrary.org |

| Origanum vulgare subsp. gracile | Post-flowering | 27.6 | Not specified | 37.08 | 6.82 | cabidigitallibrary.org |

These findings highlight the dynamic nature of essential oil composition in Origanum plants throughout their life cycle, emphasizing the importance of harvest timing for specific chemical profiles.

Chemical Compositional Analysis of Origanum Essential Oils in Oreganol Studies

Identification and Quantification of Major Monoterpenoid Phenols

The most characteristic and abundant compounds in many Origanum essential oils are the monoterpenoid phenols, which are largely responsible for the oil's distinct aroma and many of its biological properties. frontiersin.org These phenolic compounds, primarily carvacrol (B1668589) and thymol (B1683141), often define the chemotype of the oregano oil. nih.govacs.org

Carvacrol and its Isomers

Carvacrol, a monoterpenoid phenol, is a principal component of many Origanum species. wikipedia.orgnih.gov Its concentration can vary widely, with some studies reporting levels exceeding 80%. nih.govmdpi.com For instance, certain commercial oregano essential oils have been found to contain carvacrol in concentrations ranging from 76.64% to 85.70%. mdpi.com Research on Origanum vulgare subsp. glandulosum has shown carvacrol content to range from 61.08% to 83.37% depending on the developmental stage of the plant. nih.gov Carvacrol is isomeric with thymol, differing in the position of the hydroxyl group on the phenolic ring. mdpi.com

Thymol and its Isomers

Thymol is another major monoterpenoid phenol found in Origanum essential oils and is an isomer of carvacrol. mdpi.com In some chemotypes, thymol can be the dominant component, with concentrations reaching as high as 76.0%. nih.gov Studies have identified thymol-rich biotypes of Origanum with thymol content ranging from 36.91% to 60.14%. mdpi.comnih.gov In other varieties, thymol may be present in smaller amounts, for example, between 1.65% and 2.43% in carvacrol-dominant oils. mdpi.com The relative amounts of thymol and carvacrol are key characteristics used to classify oregano oil chemotypes. acs.org

| Monoterpenoid Phenol | Typical Concentration Range (%) |

| Carvacrol | 8.21 - 90.3 nih.gov |

| Thymol | 0.69 - 76.0 nih.govnih.gov |

Characterization of Monoterpene and Sesquiterpene Hydrocarbons

Hydrocarbon terpenes, including both monoterpenes and sesquiterpenes, constitute a significant fraction of Origanum essential oil. These compounds are biosynthetic precursors to the phenolic and oxygenated terpenes. acs.org

Gamma-Terpinene and Para-Cymene

Gamma-terpinene and para-cymene are considered the biogenetic precursors to carvacrol and thymol. acs.org Their concentrations can vary significantly, often in an inverse relationship with the levels of the phenolic monoterpenoids. mdpi.com Studies have reported γ-terpinene concentrations ranging from 1.83% to 27.82% and p-cymene (B1678584) concentrations from 3.02% to 46.59%. nih.govnih.govmdpi.com For example, a thymol-type Origanum was found to contain 11.59–24.14% γ-terpinene and 2.56–9.38% p-cymene. nih.gov

Beta-Caryophyllene and Beta-Myrcene

Beta-caryophyllene is a common sesquiterpene hydrocarbon found in Origanum essential oil, with reported concentrations ranging from 0.98% to 2.93% in some studies. mdpi.com It is a notable component of the sesquiterpene fraction of the oil. researchgate.net Beta-myrcene, a monoterpene hydrocarbon, is also frequently present, with concentrations typically in the lower range, for instance, around 1.07% to 1.32%. mdpi.com

| Hydrocarbon Terpene | Typical Concentration Range (%) |

| Gamma-Terpinene | 0.3 - 27.82 nih.gov |

| Para-Cymene | 0.5 - 46.59 nih.gov |

| Beta-Caryophyllene | 0.98 - 26.8 nih.govmdpi.com |

| Beta-Myrcene | 1.07 - 2.92 nih.govmdpi.com |

Analysis of Oxygenated Monoterpenes and Sesquiterpenes

Oxygenated monoterpenes such as linalool, terpinen-4-ol, and borneol are frequently identified. nih.govmdpi.com For example, linalool has been reported in concentrations ranging from 0.39% to 2.48%, and borneol from 0.26% to 1.35%. mdpi.com Oxygenated sesquiterpenes like caryophyllene oxide are also present. nih.gov The total fraction of oxygenated monoterpenes can range from approximately 45.27% to 65.47% in some oregano oils, while total sesquiterpenes are generally less abundant, ranging from 2.70% to 13.31%. mdpi.comnih.gov

| Oxygenated Terpene | Typical Concentration Range (%) |

| Linalool | 0.39 - 9.44 nih.govmdpi.com |

| Terpinen-4-ol | 3.23 - 20.4 nih.gov |

| Borneol | 0.26 - 5.5 nih.govmdpi.com |

| Caryophyllene oxide | 0.26 - 32.9 nih.govlibertynatural.com |

Terpinen-4-ol and Linalool

Terpinen-4-ol and linalool are two significant oxygenated monoterpenes found in Origanum essential oils, although their concentrations can differ widely among various species and chemotypes.

Terpinen-4-ol: This compound is a major constituent in some oregano varieties. For instance, studies on wild oregano (Origanum vulgare L.) have identified terpinen-4-ol in concentrations of around 6.2% in the essential oil from stems and leaves and 7% in oil from flowers of shaded plants. mdpi.com In some commercial oregano oils from Turkey, (-)-terpinen-4-ol has been reported at 2.24%. researchgate.net Research on Origanum majorana L. has also shown terpinen-4-ol to be a major component, with concentrations reaching up to 32.1%. researchgate.net

Linalool: The presence of linalool is also highly variable. It has been reported as a main component of Origanum vulgare from certain regions. mdpi.com In studies of wild oregano, its concentration was found to be 4.5% in the oil from stems and leaves and 4.7% in oil from flowers of shaded plants. mdpi.com Other analyses of commercial O. vulgare essential oil have shown linalool content at 3.67%, while some chemotypes can feature linalool as a dominant compound, with concentrations ranging from 0.2% to as high as 90.3%. researchgate.netnotulaebotanicae.ro

Table 1: Concentration of Terpinen-4-ol and Linalool in Various Origanum Essential Oils

| Compound | Plant Species/Condition | Plant Part | Concentration (%) | Reference |

|---|---|---|---|---|

| Terpinen-4-ol | O. vulgare (Wild) | Stems/Leaves | 6.2 | mdpi.com |

| Terpinen-4-ol | O. vulgare (Shaded) | Flowers | 7.0 | mdpi.com |

| (-)-Terpinen-4-ol | O. vulgare | Aerial Parts | 2.24 | researchgate.net |

| Terpinen-4-ol | O. majorana | Aerial Parts | 32.1 | researchgate.net |

| Linalool | O. vulgare (Wild) | Stems/Leaves | 4.5 | mdpi.com |

| Linalool | O. vulgare (Shaded) | Flowers | 4.7 | mdpi.com |

| Linalool | O. vulgare | Aerial Parts | 3.67 | researchgate.net |

| Linalool | O. onites | Aerial Parts | 0.14 - 13.93 | notulaebotanicae.ro |

Other Oxygenated Compounds

Beyond terpinen-4-ol and linalool, Origanum essential oils are rich in a variety of other oxygenated compounds, which often define the oil's chemotype. The most prominent of these are the phenolic monoterpenes carvacrol and thymol.

Carvacrol and Thymol: These isomeric phenols are frequently the most abundant components in oregano oil. mums.ac.ir Commercial oregano oils are often characterized by a high carvacrol content, which can range from 76.64% to 85.70%. mdpi.com Studies have documented carvacrol levels from 24.66% to 67.09% and thymol from 2.80% to 23.77% in various oregano populations. notulaebotanicae.romums.ac.ir The precursors to these phenols, p-cymene and γ-terpinene, are also present in significant amounts. mdpi.comnih.gov

Other Monoterpenoids: Compounds such as α-terpineol, borneol, linalyl acetate, and Z-sabinene hydrate are also found. mdpi.comresearchgate.netnih.gov For example, α-terpineol has been reported at concentrations of 5.2% in wild oregano, while Z-sabinene hydrate was identified as a major compound (13.4%) in oregano from the Andean region of Chile. mdpi.comnih.gov

Oxygenated Sesquiterpenes: These are also significant contributors to the oil's composition. Caryophyllene oxide is a predominant oxygenated sesquiterpene, with its concentration varying widely from 7.4% to 49.9% across different samples. mdpi.comresearchgate.net Other oxygenated sesquiterpenes like spathulenol and germacrene D-4-ol have also been identified. mums.ac.irnih.gov

Table 2: Selected Oxygenated Compounds in Origanum Essential Oils

| Compound Class | Compound | Concentration Range (%) | Reference |

|---|---|---|---|

| Phenolic Monoterpenes | Carvacrol | 24.66 - 85.70 | notulaebotanicae.romdpi.com |

| Thymol | 1.65 - 23.77 | notulaebotanicae.romdpi.com | |

| Monoterpene Alcohols | α-Terpineol | 2.54 - 5.2 | mdpi.comresearchgate.net |

| Borneol | 0.26 - 1.35 | mdpi.com | |

| Monoterpene Esters | Linalyl Acetate | 7.2 - 9.18 | researchgate.netnih.gov |

| Monoterpene Hydrates | Z-Sabinene Hydrate | 13.4 | nih.gov |

| Oxygenated Sesquiterpenes | Caryophyllene Oxide | 7.4 - 49.9 | mdpi.comresearchgate.net |

Investigation of Non-Terpenoid Constituents

While the essential oil is dominated by terpenoids, other parts of the Origanum plant contain a variety of non-terpenoid compounds, primarily phenolics, which are more readily extracted using polar solvents. nih.gov

Flavonoids and Phenylpropanoids

Origanum species are a source of various flavonoids, which are polyphenolic compounds known for their biological activities. nih.gov Phenylpropanoids are another class of aromatic compounds derived from the amino acid phenylalanine.

Flavonoids: The main types of flavonoids present in oregano are flavones, flavonols, and flavanones. nih.gov Specific flavonoids identified in oregano extracts include apigenin, luteolin, quercetin, naringenin, and scutellarein, often in their glycoside forms (e.g., luteolin 7-O-glucuronide). nih.govscispace.com

Phenylpropanoids: These serve as precursors to a wide range of plant metabolites, including flavonoids and phenolic acids. nih.govnih.gov In the context of Origanum, the most significant phenylpropanoid derivatives are the phenolic acids discussed in the following section.

Rosmarinic Acid and Other Phenolic Acids

Phenolic acids are a major group of non-volatile phenolic compounds found in oregano.

Rosmarinic Acid: This is often the most abundant phenolic compound in Origanum vulgare extracts. scispace.commdpi.com Its concentration can vary depending on the plant part, with flowers containing 0.99–9.65 mg/g, leaves 1.11–7.42 mg/g, and stems 0.53–0.77 mg/g. nih.govmdpi.com

Other Phenolic Acids: Besides rosmarinic acid, oregano contains other hydroxycinnamic and hydroxybenzoic acid derivatives. nih.gov These include caffeic acid, gallic acid, p-coumaric acid, ferulic acid, and syringic acid. scispace.comnih.gov

Sterols and Triterpenoids

Phytosterols and triterpenoids are other non-terpenoid constituents present in oregano.

Sterols: Plant sterols, or phytosterols, are structurally similar to cholesterol and are components of plant cell membranes. nih.gov The primary sterol identified in Origanum raw material is β-sitosterol, which has been reported at a concentration of 5.40 mg/g. mdpi.com

Triterpenoids: These are complex molecules derived from a 30-carbon precursor. In oregano, the pentacyclic triterpenoids ursolic acid (3.80 mg/g) and oleanolic acid (4.20 mg/g) have been identified. scispace.commdpi.com

Influence of Plant Part and Processing Methods on Essential Oil Composition

The chemical profile of Origanum essential oil is not static; it is significantly influenced by the specific part of the plant used for extraction and the methods employed for processing and distillation. mdpi.comresearchgate.net

Influence of Plant Part: Different parts of the oregano plant yield essential oils with distinct compositions.

Leaves and Flowers: These are the primary sources of high-quality essential oil rich in phenolic compounds like carvacrol and thymol. nih.gov One study found the total percentage of carvacrol and thymol in leaf-flower oil to be 49.54%. nih.gov

Stems: The essential oil from stems generally has a lower concentration of key phenolic monoterpenes. The same study reported the total for carvacrol and thymol in stem oil was only 9.48%. nih.gov Stem oils may contain higher proportions of other compounds like palmitic acid (60.18%). nih.gov

Roots: Root oil composition is drastically different, being very low in typical phenolics (4.35% total for carvacrol and thymol) and instead rich in fatty acids such as palmitic acid, linoleic acid, and linolenic acid. nih.gov

Influence of Processing Methods:

Cultivation Conditions: Growing conditions, such as the amount of light, affect the oil's composition. For example, oregano plants grown under shaded conditions may produce oil with higher levels of caryophyllene oxide compared to non-shaded plants. mdpi.comresearchgate.net

Harvesting Time: The developmental stage of the plant (pre-flowering, full-flowering, post-flowering) and even the time of day of the harvest can cause significant variations in the concentrations of major components like carvacrol, thymol, and linalool. notulaebotanicae.ronotulaebotanicae.ro

Extraction Method: The technique used to extract the oil plays a crucial role. Fractional distillation under vacuum can be used to separate the essential oil into fractions with different concentrations of compound classes, such as monoterpene hydrocarbons, oxygenated monoterpenes, and sesquiterpene hydrocarbons. nih.gov This allows for the concentration of specific desired compounds like carvacrol and thymol. nih.gov

**Table 3: Comparison of Major Compound Classes in Essential Oil from Different Plant Parts of *O. vulgare***

| Plant Part | Phenolics (Carvacrol + Thymol) (%) | Terpenoids (%) | Fatty Acids (%) | Reference |

|---|---|---|---|---|

| Leaves-Flowers | 49.54 | >60 | Not specified | nih.gov |

| Stems | 9.48 | Not specified | >70 (incl. Palmitic, Linoleic, Oleic) | nih.gov |

| Roots | 4.35 | Not specified | >70 (incl. Palmitic, Linoleic, Linolenic) | nih.gov |

Essential Oil Profile across Leaves, Stems, and Roots

The distribution and concentration of chemical compounds in Origanum vulgare essential oil vary significantly between different anatomical parts of the plant, namely the leaves, stems, and roots. Research demonstrates a distinct chemical dichotomy between the aerial (leaves and flowers) and subterranean (roots) parts, with the stems showing yet another unique profile. nih.gov

The essential oil extracted from the leaves and flowers is rich in phenolic and terpenoid compounds. nih.gov In one study, 37 different compounds were identified in the leaf-flower oil, with the primary constituents being carvacrol (30.73%), thymol (18.81%), p-cymene (10.88%), and caryophyllene (7.73%). nih.gov These components accounted for over 72% of the total oil composition. nih.gov Rosmarinic acid, a significant phenolic compound, is also found in its highest concentrations in the leaves (1.11–7.42 mg·g⁻¹), followed by the flowers (0.99–9.65 mg·g⁻¹), with the lowest levels found in the stems (0.53–0.77 mg·g⁻¹). mdpi.com

In stark contrast, the essential oils from the stems and roots are predominantly composed of fatty acids. nih.gov Analysis of the stem oil identified 11 compounds, with palmitic acid being the most abundant at 60.18%. Other significant components included linoleic acid (14.25%), carvacrol (6.02%), oleic acid (5.65%), and thymol (3.46%). nih.gov

The root oil, containing 29 identified compounds, showed a similar fatty acid-dominant profile. Palmitic acid was again the primary constituent (58.23%), followed by linoleic acid (12.11%), linolenic acid (3.66%), carvacrol (3.27%), and thymol (1.08%). nih.gov Notably, carvacrol, thymol, and caryophyllene were the only three compounds found to be present in all three parts of the plant (leaves-flowers, stems, and roots). nih.gov

| Plant Part | Major Compounds | Relative Percentage (%) | Compound Class |

|---|---|---|---|

| Leaves-Flowers | Carvacrol | 30.73% | Phenolic Monoterpenoid |

| Thymol | 18.81% | Phenolic Monoterpenoid | |

| p-Cymene | 10.88% | Monoterpene Hydrocarbon | |

| Caryophyllene | 7.73% | Sesquiterpene | |

| Stems | Palmitic Acid | 60.18% | Fatty Acid |

| Linoleic Acid | 14.25% | Fatty Acid | |

| Carvacrol | 6.02% | Phenolic Monoterpenoid | |

| Oleic Acid | 5.65% | Fatty Acid | |

| Roots | Palmitic Acid | 58.23% | Fatty Acid |

| Linoleic Acid | 12.11% | Fatty Acid | |

| Linolenic Acid | 3.66% | Fatty Acid | |

| Carvacrol | 3.27% | Phenolic Monoterpenoid |

Data sourced from a GC-MS analysis of essential oils from different parts of Origanum vulgare L. nih.gov

Impact of Drying Techniques on Chemical Composition

Post-harvest drying is a critical step in the processing of Origanum for essential oil extraction, and the method used can significantly alter the final chemical profile. semanticscholar.orgresearchgate.net The primary goal of drying is to reduce moisture content, but the heat and duration of the process can lead to the loss of volatile compounds or the chemical transformation of others. researchgate.netsci-hub.se Studies have compared fresh plant material to various drying techniques, including shade drying, sun drying, and oven drying at different temperatures. researchgate.nettandfonline.com

Research on Origanum vulgare L. demonstrated that drying significantly changes the relative percentages of key aromatic compounds compared to the oil from fresh plants. semanticscholar.orgnih.gov In one study, the concentration of carvacrol, the main constituent, increased in all dried samples (ranging from 56.2% to 81.4%) compared to the fresh sample. semanticscholar.orgresearchgate.net Conversely, the percentages of its precursors, p-cymene and γ-terpinene, decreased significantly in the dried samples. semanticscholar.orgnih.gov For example, p-cymene and γ-terpinene levels could be as high as 17.7% and 14.2% respectively in some samples, but dropped to as low as 1.6% and 0.8% in others after drying. semanticscholar.org Linalool and isoborneol were other compounds that increased significantly after drying. semanticscholar.orgnih.gov

| Drying Method | Key Compound | Reported Percentage Range (%) | Observed Effect |

|---|---|---|---|

| Various (Shade, Oven, Microwave) vs. Fresh | Carvacrol | 56.2 - 81.4% | Increases significantly in dried material semanticscholar.orgnih.gov |

| p-Cymene | 1.6 - 17.7% | Decreases significantly in dried material semanticscholar.orgnih.gov | |

| γ-Terpinene | 0.8 - 14.2% | Decreases significantly in dried material semanticscholar.orgnih.gov | |

| Oven Drying (30°C) | Carvacrol | 89.74% | Highest percentage achieved at the lowest temperature researchgate.net |

| p-Cymene | 4.50% | Lower concentration compared to natural drying researchgate.net | |

| Natural (Shade) Drying | Carvacrol | 82.75% | Lower carvacrol than 30°C oven drying researchgate.net |

| p-Cymene | 6.58% | Highest concentration of this precursor researchgate.net |

Data compiled from studies on Origanum vulgare L. and its subspecies. semanticscholar.orgnih.govresearchgate.net

Extraction and Advanced Analytical Methodologies in Oreganol Research

Modern Extraction Techniques for Essential Oils

The extraction of essential oils from plant materials like Origanum vulgare is a pivotal step that significantly influences the final product's chemical profile. While traditional methods remain prevalent, modern techniques offer enhanced efficiency and selectivity.

Hydro-distillation and steam distillation are the most conventional and commercially widespread methods for extracting essential oils from aromatic plants. nih.govashs.orgmdpi.com In hydro-distillation, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oil components, is condensed and collected. Steam distillation is a similar process where live steam is passed through the plant material, causing the volatile compounds to vaporize. mdpi.com

The efficiency and chemical composition of the extracted oil are highly dependent on process parameters. informahealthcare.com Research has focused on optimizing these parameters to maximize both the yield and the concentration of desirable bioactive compounds. Key factors that are manipulated during optimization include:

Distillation Time (DT): Studies have shown that increasing the duration of distillation can significantly increase the essential oil yield up to an optimal point. For example, one study on Origanum vulgare L. found that the maximum essential oil yield was achieved at a distillation time of 240 minutes. ashs.org Extending the time beyond this did not necessarily increase the yield and could alter the chemical composition. ashs.org

Steam Pressure and Temperature: A Face-Centered Composite experimental design has been applied to optimize the main distillation factors, including steam pressure and temperature, to maximize the yield of specific bioactive compounds from Greek oregano (Origanum vulgare subsp. hirtum). nih.gov

Harvesting Time: The chemical profile of the essential oil can also be influenced by the time of day the oregano is harvested. One investigation reported that the highest carvacrol (B1668589) content was obtained from a harvest at 10:00 hours, while the highest thymol (B1683141) content came from a harvest at 00:00 hours, both during the pre-flowering stage. informahealthcare.com

These optimization efforts are crucial for standardizing the quality of oregano essential oil for various applications.

Supercritical Fluid Extraction (SFE) is a modern, environmentally friendly extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. waters.comwaters.com SFE is considered an attractive alternative to conventional methods because it prevents the degradation of thermolabile compounds and avoids residual solvent contamination. ucm.es

The unique properties of supercritical CO₂ allow its solvent strength to be precisely controlled by altering temperature and pressure. waters.comwaters.com This tunability enables the selective extraction of different classes of compounds. In the context of oregano, SFE has been successfully used to:

Isolate Volatile Terpenes: SFE can effectively separate volatile monoterpenes, such as carvacrol and thymol, from other co-extracted components. waters.com

Fractionate Extracts: Supercritical Fluid Fractionation (SFF) can be integrated with SFE. By gradually decreasing the pressure after extraction, different chemical fractions can be generated from a single extraction process. waters.com

Obtain High-Quality Extracts: SFE is increasingly used to produce high-quality extracts from medicinal plants like oregano. ucm.es The main compounds identified in supercritical oregano extracts include trans-sabinene hydrate, thymol, and carvacrol. ucm.esfao.org

The addition of a polar co-solvent, such as ethanol, can further extend the polarity range of the supercritical fluid, allowing for the extraction of a broader spectrum of compounds. waters.comnih.gov Research has shown that an SFE fraction obtained with 7% ethanol at 150 bar and 40°C exhibited significant antimicrobial activity, which was correlated with a high quantity of carvacrol. nih.gov

Table 1: Comparison of Extraction Methods for Oregano Essential Oil

| Feature | Hydro-distillation / Steam Distillation | Supercritical Fluid Extraction (SFE) |

|---|---|---|

| Principle | Uses hot water or steam to vaporize volatile compounds. | Uses a supercritical fluid (e.g., CO₂) as a solvent. |

| Temperature | High temperatures, potential for thermal degradation. | Lower operating temperatures, preserving thermolabile compounds. ucm.es |

| Solvent | Water | Carbon Dioxide (CO₂), often with co-solvents like ethanol. waters.comwaters.com |

| Selectivity | Limited selectivity. | Highly selective by adjusting pressure and temperature. waters.comwaters.com |

| End Product | Contains essential oil and hydrosol. | Solvent-free extract, allows for easy fractionation. waters.comucm.es |

| Key Compounds Extracted | Carvacrol, thymol, p-cymene (B1678584), γ-terpinene. | Carvacrol, thymol, trans-sabinene hydrate. ucm.esfao.org |

Chromatographic and Spectrometric Analysis of Oreganol Components

Following extraction, advanced analytical techniques are required to separate, identify, and quantify the individual chemical components within the complex mixture of oregano extract.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful method for analyzing the volatile components of essential oils. uns.ac.rsuns.ac.rs In this technique, the volatile compounds are separated in a gas chromatograph based on their boiling points and polarity, and then identified by their mass spectra, which provide a molecular fingerprint for each compound.

GC-MS analysis of oregano essential oil has led to the identification of numerous compounds, with the specific composition varying based on the oregano species, geographical origin, and extraction method. nih.gov However, a few key volatile compounds are consistently identified as major constituents.

Table 2: Major Volatile Compounds in Oregano Essential Oil Identified by GC-MS

| Compound | Origanum vulgare ssp. hirtum (%) researchgate.net | Origanum heracleoticum L. (%) uns.ac.rs | Origanum vulgare (Chile) (%) nih.gov |

|---|---|---|---|

| Carvacrol | ~27.0 | 69.37 | Not listed as major |

| Thymol | ~48.0 | 2.53 | 15.9 |

| p-Cymene | Not specified | 6.57 | 8.6 |

| γ-Terpinene | Not specified | 8.52 | 10.6 |

| Z-sabinene hydrate | Not specified | Not specified | 13.4 |

| Sabinene (B1680474) | Not specified | Not specified | 6.5 |

| Linalyl acetate | Not specified | Not specified | 7.2 |

Note: Percentages represent the relative abundance of the compounds in the analyzed essential oil and can vary significantly.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or less volatile compounds, such as the phenolic constituents found in oregano extracts. mdpi.com Often coupled with a photodiode array (PDA) or diode array detector (DAD), HPLC allows for the identification of compounds based on their retention time and UV-visible absorption spectrum.

Analyses of oregano extracts using HPLC have identified a rich profile of phenolic acids and flavonoids. Rosmarinic acid is consistently found to be the most abundant phenolic compound in various oregano accessions. nih.govnih.gov

Table 3: Major Phenolic Compounds in Oregano Extracts Identified by HPLC

| Compound Class | Compound Name |

|---|---|

| Phenolic Acids | Rosmarinic acid nih.gov |

| Caffeic acid mdpi.comnih.gov | |

| Chlorogenic acid nih.gov | |

| Gallic acid mdpi.com | |

| Chicoric acid nih.gov | |

| Protocatechuic acid mdpi.comnih.gov | |

| p-Coumaric acid mdpi.com | |

| Flavonoids | Luteolin nih.gov |

| Quercetin mdpi.comnih.gov | |

| Apigenin mdpi.comnih.gov | |

| Naringenin nih.gov | |

| Eriodictyol mdpi.com | |

| Taxifolin mdpi.com |

Note: The presence and concentration of these compounds can vary depending on the oregano species and extraction solvent used.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is an invaluable tool for the structural elucidation of unknown compounds in complex mixtures like oregano extracts. mdpi.com It is particularly useful for analyzing compounds that are not volatile enough for GC-MS.

LC-MS methods, often using electrospray ionization (ESI), have been developed for the comprehensive analysis of oregano. mdpi.com For instance, an LC-MS method operating in selected ion monitoring (SIM) mode was successfully developed to simultaneously quantify three key anti-inflammatory compounds in oregano: rosmarinic acid, oleanolic acid, and ursolic acid. nih.govresearchgate.net The method utilized a polarity switch during the analysis, as rosmarinic acid was best detected in negative ion mode, while oleanolic and ursolic acids were more sensitive in positive ion mode. nih.govresearchgate.net LC-MS analysis of various oregano extracts has also identified other significant compounds, including salvianolic acid B and vicenin-2. nih.gov The detailed structural information provided by techniques like tandem mass spectrometry (MS/MS) makes LC-MS a reliable tool for characterizing the full chemical profile of complex oregano extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the atomic arrangement within a compound. This non-destructive technique probes the magnetic properties of atomic nuclei, providing a detailed fingerprint of the molecular structure. In the context of this compound, ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in unequivocally identifying its principal constituents.

By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants in an NMR spectrum, researchers can map out the precise connectivity of atoms. For instance, the distinct chemical shifts of the aromatic protons and the hydroxyl group in carvacrol and thymol allow for their unambiguous differentiation. Similarly, the signals corresponding to the isopropyl and methyl groups provide further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing a complete and detailed structural assignment.

The following tables present the characteristic ¹H and ¹³C NMR chemical shifts for the major compounds found in this compound, as reported in scientific literature. These values are typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).

| Compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carvacrol | C-1 | - | 152.5 |

| C-2 | - | 114.5 | |

| C-3 | Ar-H | 6.71 (d) | 130.5 |

| C-4 | - | 121.5 | |

| C-5 | Ar-H | 6.95 (d) | 128.5 |

| C-6 | Ar-H | 6.78 (s) | 119.0 |

| C-7 (CH(CH₃)₂) | CH | 3.18 (sept) | 27.0 |

| C-8, C-9 (CH(CH₃)₂) | CH₃ | 1.23 (d) | 24.0 |

| C-10 (CH₃) | CH₃ | 2.25 (s) | 15.0 |

| OH | OH | 4.75 (s) | - |

| Thymol | C-1 | - | 153.0 |

| C-2 | - | 121.0 | |

| C-3 | Ar-H | 6.62 (d) | 116.0 |

| C-4 | - | 136.5 | |

| C-5 | Ar-H | 7.05 (d) | 126.0 |

| C-6 | Ar-H | 6.75 (s) | 125.5 |

| C-7 (CH(CH₃)₂) | CH | 3.20 (sept) | 26.5 |

| C-8, C-9 (CH(CH₃)₂) | CH₃ | 1.25 (d) | 22.5 |

| C-10 (CH₃) | CH₃ | 2.30 (s) | 21.0 |

| OH | OH | 4.80 (s) | - |

Spectrophotometric Assays for Bioactivity Profiling

Spectrophotometric assays are widely employed to assess the biological activities of natural products like this compound. These methods are often rapid, cost-effective, and provide valuable quantitative data on specific bioactivities, such as antioxidant capacity.

UV-Vis Spectrophotometry in Antioxidant Capacity Determination

UV-Visible (UV-Vis) spectrophotometry is a powerful technique for quantifying the antioxidant capacity of substances. One of the most common assays utilized for this purpose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that exhibits a deep violet color in solution, with a characteristic maximum absorbance at approximately 517 nm.

When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a color change from violet to yellow. This reduction in color intensity is directly proportional to the antioxidant activity of the sample. The decrease in absorbance at 517 nm is monitored using a UV-Vis spectrophotometer.

The antioxidant capacity is often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. Research has consistently shown that this compound and its primary constituents, carvacrol and thymol, exhibit significant DPPH radical scavenging activity. nih.gov The phenolic hydroxyl group in both carvacrol and thymol is crucial for their antioxidant function.

The following table provides a representative example of data that could be obtained from a DPPH assay of this compound, illustrating the concentration-dependent decrease in absorbance.

| This compound Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |

|---|---|---|

| 0 (Control) | 0.850 | 0% |

| 10 | 0.680 | 20.0% |

| 25 | 0.425 | 50.0% |

| 50 | 0.213 | 75.0% |

| 100 | 0.085 | 90.0% |

Biosynthetic Pathways of Key Oreganol Constituents

Terpenoid Biosynthesis Pathways in Origanum Species

Terpenes, also known as terpenoids or isoprenoids, constitute a vast and diverse class of natural products synthesized from five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) db-thueringen.de. In plants, these precursors are generated through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway db-thueringen.denih.govnih.gov.

The MVA pathway, localized in the cytoplasm, endoplasmic reticulum, and peroxisomes, typically produces precursors for sesquiterpenes, triterpenes, and sterols nih.govfrontiersin.org. The MEP pathway, situated in the plastids, provides precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinones nih.govfrontiersin.org.

For the biosynthesis of monoterpenes like carvacrol (B1668589) and thymol (B1683141), the MEP pathway is the primary source of IPP and DMAPP in Origanum species nih.gov. DMAPP and IPP are condensed by prenyltransferases to form geranyl diphosphate (GPP), a ten-carbon precursor specific to monoterpenes db-thueringen.de.

The subsequent step involves the cyclization of GPP to γ-terpinene, a key intermediate in the biosynthesis of both thymol and carvacrol db-thueringen.denih.govdb-thueringen.depnas.org. This reaction is catalyzed by a specific monoterpene synthase, such as γ-terpinene synthase (OvTPS2 in O. vulgare) nih.govnih.govpnas.org.

Following the formation of γ-terpinene, a series of oxidation and dehydrogenation steps lead to the formation of thymol and carvacrol. Recent research indicates that cytochrome P450 monooxygenases (specifically those belonging to the CYP71D subfamily, such as CYP71D178 and CYP71D180) are involved in the oxidation of γ-terpinene to unstable cyclohexadienol intermediates nih.govdb-thueringen.depnas.orgnih.gov. These intermediates are then converted to the corresponding ketones by a short-chain dehydrogenase/reductase (SDR) pnas.orgnih.gov. The final aromatic compounds, thymol and carvacrol, are formed via keto-enol tautomerization pnas.orgnih.gov. While p-cymene (B1678584) was previously suggested as an intermediate, recent studies suggest its formation might be an artifact or occur via a different route db-thueringen.depnas.org.

The distinction between carvacrol and thymol, which are structural isomers, arises from the specific regioselectivity of the enzymatic reactions involved in the later steps of the pathway pnas.orgnih.gov.

Isoprenoid Synthesis Regulation

The regulation of isoprenoid biosynthesis in plants is complex and occurs at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational modifications of enzymes, as well as substrate availability and feedback mechanisms dntb.gov.ua. In Origanum species, the accumulation of monoterpenes like carvacrol and thymol can be influenced by various factors.

Transcriptional regulation of genes encoding key enzymes in the MEP pathway and downstream modification steps plays a significant role in determining the essential oil composition and content db-thueringen.deareeo.ac.ir. For instance, the expression levels of γ-terpinene synthase and cytochrome P450 genes (CYP71D178 and CYP71D180) have been shown to correlate with the accumulation of thymol and carvacrol in different Origanum and Thymus varieties and tissues db-thueringen.dedb-thueringen.deareeo.ac.ir. Studies have also indicated that transcription factors, such as ZIPs and bHLHs, may be involved in regulating the biosynthesis of carvacrol by co-expressing with biosynthetic pathway genes nih.gov.

Environmental factors such as light, temperature, water availability, and nutrient status can also impact the regulation of terpenoid biosynthesis nih.govresearchgate.netresearchgate.net. For example, drought stress has been shown to reduce terpene concentrations in some Thymus species, while moderate levels of abscisic acid (ABA) can increase them researchgate.net. The accumulation of terpenoids can also exhibit tissue-specific patterns within Origanum plants, with higher concentrations often found in glandular trichomes located on aerial parts like leaves and flowers nih.govareeo.ac.ir. The higher gene expression of enzymes involved in thymol and carvacrol biosynthesis in flowers compared to leaves in Thymus vulgaris was suggested to be related to a higher density of glandular trichomes in flowers areeo.ac.ir.

The crosstalk between the MVA and MEP pathways can also influence isoprenoid production, although the precise mechanisms of this interaction are still being elucidated nih.govfrontiersin.orgbiorxiv.org.

Phenylpropanoid Biosynthesis Routes

While terpenoids, particularly carvacrol and thymol, are the dominant constituents of "Oreganol," Origanum species also produce other phenolic compounds derived from the phenylpropanoid pathway. This pathway originates from the amino acid phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), a key enzyme in this route mdpi.comnih.govnih.govfrontiersin.org.

The biosynthesis of phenylpropanoids can be influenced by environmental stresses and developmental cues researchgate.netmdpi.comnih.govnih.govfrontiersin.org. Although the primary focus for carvacrol and thymol biosynthesis is the terpenoid pathway, interactions and regulatory links between the terpenoid and phenylpropanoid pathways in Origanum are possible and represent an area of ongoing research in plant secondary metabolism.

Role of Micronutrients and Enzymes in Constituent Biosynthesis

Enzymes are central to the biosynthesis of "this compound" constituents, catalyzing the specific reactions within the terpenoid and phenylpropanoid pathways. Key enzymes in carvacrol and thymol biosynthesis include those in the MEP pathway (e.g., DXR - 1-deoxy-D-xylulose 5-phosphate reductoisomerase), terpene synthases (e.g., γ-terpinene synthase), cytochrome P450 monooxygenases (e.g., CYP71D subfamily members), and short-chain dehydrogenases/reductases nih.govdb-thueringen.depnas.orgnih.govareeo.ac.ir.

DXR is considered an important control point in the MEP pathway nih.govareeo.ac.ir. Terpene synthases catalyze the formation of the basic terpene skeletons from GPP db-thueringen.denih.gov. Cytochrome P450s and SDRs are crucial for the later oxidative and dehydrogenation steps that convert γ-terpinene into the phenolic structures of thymol and carvacrol nih.govnih.govdb-thueringen.depnas.orgnih.gov.

Data on the relative expression levels of key biosynthetic genes in different tissues can provide insights into the regulation of carvacrol and thymol production.

Table 1: Relative Gene Expression of Biosynthetic Enzymes in Thymus vulgaris (Flowers vs. Leaves)

| Enzyme Gene | Relative Expression (Flowers/Leaves) | Pathway Involved |

| DXR | 1.7-fold higher | MEP Pathway |

| γ-terpinene synthase | 2.7-fold higher | Terpenoid |

| CYP71D178 | 1.9-fold higher | Terpenoid |

| CYP71D180 | 2.0-fold higher | Terpenoid |

Source: Adapted from research findings on gene expression analysis in Thymus vulgaris. areeo.ac.ir

This data indicates that the expression of genes encoding enzymes involved in the MEP pathway and downstream terpene biosynthesis is generally higher in flowers compared to leaves in Thymus vulgaris, correlating with higher essential oil content in flowers areeo.ac.ir.

Further detailed research findings, including quantitative enzyme activity assays and metabolic flux analysis, are needed for a more comprehensive understanding of the precise roles of individual enzymes and the impact of micronutrients on the biosynthetic rates and final concentrations of carvacrol and thymol in Origanum species.

Chemical Synthesis and Derivatization Strategies for Oreganol Compounds

Synthetic Routes for Carvacrol (B1668589) and Thymol (B1683141) Analogs

Carvacrol and Thymol are phenolic monoterpenes derived from p-cymene (B1678584). Their biosynthesis in plants like oregano and thyme proceeds via the cyclization of geranyl diphosphate (B83284) to γ-terpinene, followed by oxidative steps involving cytochrome P450 monooxygenases and dehydrogenases, with p-cymene suggested as an intermediate. pnas.orgdb-thueringen.dewikipedia.org

Chemical synthesis of Thymol can be achieved through the alkylation of m-cresol (B1676322) with propene. wikipedia.org

Synthetic strategies for generating Carvacrol and Thymol analogs often involve modifying the phenolic hydroxyl group or the isopropyl and methyl substituents on the phenyl ring. Ester derivatives of Carvacrol and Thymol, such as acetates, chloroacetates, trichloroacetates, propionates, and benzoates, have been synthesized by reacting the parent phenols with corresponding acid halides or anhydrides in the presence of a base. nih.govptfarm.plresearchgate.net Ether derivatives can be synthesized using alkyl iodides in the presence of K₂CO₃. nih.gov Reimer-Tiemann reactions can be employed to synthesize hydroxylated benzaldehyde (B42025) derivatives from Carvacrol and Thymol. nih.gov

Research has explored the synthesis of analogs with ether functions containing propyl, chloropropyl, or hydroxypropyl chains, as well as bicyclic ethers with unsaturated chains. rsc.orgresearchgate.net Another approach involves creating analogs bearing methoxyl, 1-hydroxyethyl, and (3-chlorobenzoyl)oxy groups instead of the original methyl groups present in Carvacrol or Thymol skeletons. rsc.org

Design and Characterization of Novel Oreganol Derivatives

The design of novel derivatives focuses on modifying the core Carvacrol and Thymol structures to potentially enhance specific properties or introduce new functionalities. These modifications can involve the addition of various functional groups or the formation of new ring systems.

Studies have reported the synthesis and characterization of substituted aryl-azo-thymol derivatives. These compounds were characterized using spectroscopic techniques such as FTIR, UV-vis, proton NMR, Mass spectrometry, and elemental analysis. nih.gov

Novel Carvacrol derivatives containing 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and characterized using FT-IR, ¹H and ¹³C NMR, and LC-MS. walshmedicalmedia.com Benzenesulfonate (B1194179) derivatives of Carvacrol have also been prepared by reacting Carvacrol with sulfonyl chlorides, with their structures confirmed by IR, ¹H and ¹³C NMR, and LC-MS spectroscopy. hilarispublisher.com

Carvacrol aldehyde, Schiff bases derived from Carvacrol aldehyde, and their copper complexes represent another class of synthesized derivatives, characterized using various spectroscopic techniques. mdpi.comnih.gov Similarly, novel thymol Schiff base derivatives based on benzenesulfonate have been synthesized and characterized using FT-IR, 1D and 2D NMR, and elemental analysis. tandfonline.com Phenoxy acetamide (B32628) derivatives based on a thymol moiety, containing phthalimide (B116566) or naphthalimide rings, have been synthesized through condensation reactions and characterized by FTIR, ¹H and ¹³C NMR, and elemental analyses. frontiersin.org

Water-soluble thymol derivatives, such as diethylammonium (B1227033) 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate and benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate, have been synthesized by reacting thymol sulfonic acid with amines. researchgate.net These derivatives were characterized by FT-IR, mass spectrometry, ¹H and ¹³C NMR, and XRD, revealing specific ionic crystalline forms. researchgate.net

Characterization techniques commonly employed for these novel derivatives include:

| Technique | Information Provided | Source Examples |

| FTIR | Identification of functional groups | nih.govwalshmedicalmedia.comhilarispublisher.comtandfonline.comfrontiersin.orgresearchgate.net |

| UV-vis | Electronic transitions | nih.gov |

| ¹H NMR | Proton environment and connectivity | nih.govwalshmedicalmedia.comhilarispublisher.comtandfonline.comfrontiersin.orgresearchgate.net |

| ¹³C NMR | Carbon skeleton and functional group carbons | walshmedicalmedia.comhilarispublisher.comtandfonline.comfrontiersin.orgresearchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern | ptfarm.plnih.govwalshmedicalmedia.comhilarispublisher.comresearchgate.net |

| Elemental Analysis | Compositional data (e.g., CHNS) | nih.govtandfonline.comfrontiersin.org |

| XRD | Crystalline structure information | researchgate.netmdpi.comresearchgate.net |

| LC-MS | Separation and mass identification of compounds | walshmedicalmedia.comhilarispublisher.com |

Encapsulation and Nanotechnology-Based Formulations

Encapsulation and nanotechnology-based formulations are utilized to address limitations associated with Carvacrol and Thymol, such as their volatility, poor water solubility, and potential degradation. researchgate.netmedwinpublishers.commodares.ac.ir Encapsulation within nanocarriers can enhance their dispersibility and stability. researchgate.netmodares.ac.irresearchgate.net Nanoencapsulation can involve various approaches, including the formation of nanogels and the use of emulsification techniques. medwinpublishers.comrsc.orgresearchgate.netnih.gov

Nanogel Synthesis and Characterization

Nanogels are cross-linked polymeric networks capable of encapsulating active compounds. The synthesis of nanogels for Carvacrol and Thymol encapsulation often involves polymers like chitosan (B1678972) and albumin. mdpi.comresearchgate.net

One method for preparing oregano oil (containing Carvacrol and Thymol) loaded nanogels involves emulsification followed by electrostatic gelation. mdpi.comresearchgate.net In this process, an organic solution of the oil is emulsified in an aqueous solution of albumin, and then electrostatic gelation is initiated by adding a chitosan solution. mdpi.comresearchgate.net

Characterization of these nanogels includes determining their mean diameter, size distribution (Polydispersity Index - PDI), and encapsulation efficiency. mdpi.comresearchgate.netmodares.ac.ir FTIR analysis can confirm the successful incorporation of the phenolic compounds into the nanogel matrix by identifying characteristic peaks of Carvacrol and Thymol alongside those of the polymers. mdpi.comresearchgate.net XRD analysis can also provide evidence of encapsulation. mdpi.comresearchgate.net

Studies have reported the synthesis of chitosan-thymol and chitosan-carvacrol nanoparticles using the ionic gelation method. modares.ac.ir Optimized conditions for chitosan-thymol nanoparticles resulted in a size of 101 nm and an encapsulation efficiency of 72%, while chitosan-carvacrol nanoparticles had a size of 95 nm and an encapsulation efficiency of 65%. modares.ac.ir

Nanogels incorporating essential oils like thymol and carvacrol with bacterial cellulose (B213188) have been explored as delivery systems. medwinpublishers.com Gelatin-based nanogels containing thymol have also been synthesized and characterized, with reported diameters between 120 and 147 nm. brieflands.com

Data on Nanogel Characteristics:

| Nanogel Composition | Synthesis Method | Mean Diameter (nm) | PDI | Encapsulation Efficiency (%) | Characterization Techniques Used | Source |

| Chitosan-albumin (Oregano Oil loaded) | Emulsification & Electrostatic Gelation | ~26 | 0.242 | ~40 | DLS, PDI, FTIR, XRD | mdpi.comresearchgate.net |

| Chitosan-Thymol | Ionic Gelation | 101 | Not specified | 72 | Particle size, Encapsulation Efficiency | modares.ac.ir |

| Chitosan-Carvacrol | Ionic Gelation | 95 | Not specified | 65 | Particle size, Encapsulation Efficiency | modares.ac.ir |

| Gelatin-based (Thymol loaded) | Not specified | 120-147 | Not specified | Not specified | DLS | brieflands.com |

| Camphor/Thymol loaded | Nanoemulsion followed by gelation | 85 (Thymol) | Not specified | Not specified | Particle size, Viscometry, ATR-FTIR | nih.gov |

Emulsification and Electrostatic Gelation Approaches

Emulsification is a key step in creating formulations that can encapsulate hydrophobic compounds like Carvacrol and Thymol in aqueous systems. This process involves dispersing one liquid phase within another immiscible liquid phase, often with the aid of surfactants. nih.gov Nanoemulsions, with droplet sizes typically between 20-500 nm, are particularly relevant for enhancing the solubility and bioavailability of these compounds. researchgate.netmedwinpublishers.com

Electrostatic gelation is a method used to form hydrogels or nanogels by inducing gelling through electrostatic interactions between charged polymers. In the context of encapsulating Carvacrol and Thymol, this often involves the interaction of negatively charged components (like albumin or alginate) with positively charged polymers (like chitosan). mdpi.comresearchgate.netnih.gov

For example, the encapsulation of oregano oil in chitosan-albumin nanogels was achieved via emulsification of the oil in an albumin solution, followed by the addition of a chitosan solution to induce electrostatic gelation. mdpi.comresearchgate.net Alginate has also been used to encapsulate thymol, forming a matrix through ionic gelation, which can then be coated with whey proteins via electrostatic interactions. nih.gov

Emulsion electrospray is another technique explored for encapsulating thymol and carvacrol mixtures. nsf.gov This method involves electrospraying an emulsion containing the compounds and a polymer matrix (such as yellow mustard mucilage and starch) to generate nanocapsules. nsf.gov This approach can yield non-porous nanocapsules with a core-wall structure, and the encapsulation efficiency can be influenced by the concentration of the encapsulated compounds. nsf.gov

The use of emulsification and electrostatic gelation allows for the creation of stable nanocarriers that can protect the encapsulated compounds and potentially control their release. rsc.orgnih.gov

Mechanistic Investigations of Oreganol Bioactivity

Molecular Mechanisms of Antioxidant Activity

The antioxidant effects of the compounds within Oreganol are multifaceted, involving direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. These mechanisms collectively contribute to the cellular protection against oxidative stress, a pathological process implicated in a variety of chronic diseases.

The principal bioactive compounds in oregano oil, carvacrol (B1668589) and thymol (B1683141), are potent scavengers of free radicals. nih.govnih.gov This activity is largely attributed to the presence of a hydroxyl group on their phenolic ring structure, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov

Studies have demonstrated that carvacrol and thymol effectively scavenge various types of free radicals, including superoxide radicals, hydrogen peroxide, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The interaction between these phenolic compounds and free radicals results in the formation of a more stable phenoxyl radical, which mitigates the propagation of oxidative damage. The direct scavenging of hydroxyl radicals by thymol, in particular, has been well-documented. nih.gov

| Compound | Targeted Free Radicals | Observed Effect |

|---|---|---|

| Carvacrol | Superoxide radicals, Hydrogen peroxide, DPPH | Neutralization of radicals, termination of oxidative chain reactions |

| Thymol | Hydroxyl radicals, Superoxide radicals, DPPH | Donation of hydrogen atom to form stable phenoxyl radicals |

A critical mechanism underlying the antioxidant effects of oregano oil components is the activation of the Nuclear Factor E2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like carvacrol and thymol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. endocrine-abstracts.org

Research has shown that oregano essential oil (OEO) and its primary constituent, carvacrol, can induce the expression of Nrf2. nih.govendocrine-abstracts.orgresearchgate.netresearchgate.net This activation leads to the upregulation of a suite of downstream antioxidant enzymes, thereby enhancing the cell's capacity to counteract oxidative damage. nih.govendocrine-abstracts.orgresearchgate.net Studies have demonstrated that OEO treatment increases the nuclear translocation of Nrf2 and the activity of an ARE reporter plasmid in intestinal epithelial cells. nih.govresearchgate.net The induction of antioxidant genes by OEO was shown to be dependent on Nrf2, as silencing Nrf2 with small interfering RNAs (siRNAs) diminished these protective effects. nih.gov Similarly, thymol has been found to upregulate the Nrf2/heme oxygenase-1 (HO-1) pathway, contributing to its protective effects against oxidative stress-induced cognitive deficits. bohrium.com

The activation of the Nrf2 pathway by the components of this compound leads to the increased expression and activity of several crucial endogenous antioxidant enzymes. These enzymes play a vital role in detoxifying ROS and maintaining cellular redox homeostasis.

Key enzymes upregulated by oregano oil, carvacrol, and thymol include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. nih.govresearchgate.net

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful radicals. nih.govnih.gov

Glutathione (B108866) (GSH) and related enzymes: The glutathione system is a major intracellular antioxidant defense. Oregano oil has been shown to increase the expression of γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, leading to elevated intracellular GSH levels. nih.govresearchgate.net Thymol also enhances the activities of glutathione peroxidase (GPx) and glutathione-S-transferase (GST). nih.gov

Studies have demonstrated that pretreatment with oregano essential oil significantly increases the mRNA and protein levels of SOD1, CAT, GCLC, and GCLM in a dose-dependent manner. nih.gov

| Compound/Mixture | Enzyme(s) Upregulated | Signaling Pathway |

|---|---|---|

| Oregano Essential Oil (OEO) | SOD1, CAT, GCLC, GCLM, GSH | Nrf2/ARE |

| Carvacrol | SOD, CAT, GPx, Glutathione Reductase | Nrf2/HO-1 |

| Thymol | SOD, CAT, GPx, GST, GSH | Nrf2/HO-1 |

Cellular and Molecular Mechanisms of Anti-inflammatory Action

The bioactive compounds in this compound, particularly carvacrol and thymol, exert significant anti-inflammatory effects by modulating the production of inflammatory mediators and interfering with key intracellular signaling cascades that orchestrate the inflammatory response.

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Carvacrol, thymol, and oregano essential oil have been shown to effectively inhibit the expression and secretion of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govsemanticscholar.orgresearchgate.netresearchgate.net

In various in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have demonstrated a dose-dependent reduction in the production of these inflammatory mediators. semanticscholar.org For example, oregano essential oil has been found to inhibit the mRNA expression and secretion of IL-1β, IL-6, and TNF-α in RAW264.7 macrophage cells. semanticscholar.org Similarly, thymol has been shown to suppress TNF-α and IL-6 levels in mouse models of acute lung injury. researchgate.net Carvacrol has also been documented to reduce the levels of IL-1β and IL-6. researchgate.netnih.gov This modulation of cytokine production is a critical aspect of the anti-inflammatory activity of oregano's bioactive components.

The anti-inflammatory effects of this compound's components are mediated through the inhibition of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. mdpi.comlongdom.org Oregano essential oil, carvacrol, and thymol have been shown to inhibit the activation of the NF-κB pathway. bohrium.comsemanticscholar.orgnih.govnih.gov This inhibition often occurs by preventing the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the active NF-κB p65 subunit. bohrium.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. youtube.com Carvacrol and thymol have been demonstrated to suppress the phosphorylation and activation of ERK, JNK, and p38 in response to inflammatory stimuli. nih.govbohrium.comnih.gov

Protein Kinase B (Akt) Pathway: The PI3K/Akt signaling pathway is involved in regulating cellular processes such as proliferation and inflammation. mdpi.comnih.gov Oregano essential oil and its components, carvacrol and thymol, have been found to inhibit the phosphorylation and activation of Akt, thereby attenuating inflammatory responses. endocrine-abstracts.orgnih.govmdpi.com Studies have shown that oregano essential oil can prevent the palmitic acid-induced disruption of the PI3K/Akt signaling pathway in adipocytes. endocrine-abstracts.org

By targeting these interconnected signaling cascades, the bioactive compounds in this compound can effectively downregulate the inflammatory response at a molecular level.

| Compound/Mixture | Target Pathway | Mechanism of Action |

|---|---|---|

| Oregano Essential Oil (OEO) | NF-κB, MAPK, Akt | Suppression of p65 nuclear translocation; Inhibition of ERK, JNK, p38, and Akt phosphorylation |

| Carvacrol | NF-κB, MAPK, Akt | Inhibition of JNK and NF-κB activation; Suppression of Akt and ERK1/2 phosphorylation |

| Thymol | NF-κB, MAPK, Akt | Blockade of IκBα and p65 phosphorylation; Inhibition of ERK, JNK, and p38 phosphorylation |

Suppression of NADPH Oxidase Activity

A key mechanism of this compound's anti-inflammatory action is its ability to suppress the activity of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. researchgate.netnih.govresearchgate.netsemanticscholar.org This enzyme is a primary source of reactive oxygen species (ROS) in inflammatory cells like macrophages. researchgate.netresearchgate.netsemanticscholar.org Studies on murine macrophage cell lines (RAW264.7) have demonstrated that when these cells are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, there is a significant increase in NADPH oxidase activity, leading to oxidative stress and a subsequent inflammatory response. researchgate.netresearchgate.netsemanticscholar.org

Treatment with oregano essential oil (OEO) has been shown to effectively inhibit this LPS-induced elevation of NADPH oxidase. researchgate.netnih.govresearchgate.netsemanticscholar.org This inhibition directly reduces the production of ROS. researchgate.netresearchgate.netsemanticscholar.org By mitigating NADPH oxidase-driven oxidative stress, this compound protects cells from the inflammatory cascade. researchgate.netresearchgate.netsemanticscholar.org This protective effect is further evidenced by the downstream reduction in the expression and secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.netsemanticscholar.org Therefore, the suppression of the NADPH oxidase/ROS pathway is a critical component of this compound's anti-inflammatory profile. researchgate.netresearchgate.netsemanticscholar.org

Table 1: Effect of Oregano Essential Oil (OEO) on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW264.7 Cells Data synthesized from studies demonstrating OEO's inhibitory effects.

| Treatment Group | IL-1β Expression (Relative to Control) | IL-6 Expression (Relative to Control) | TNF-α Expression (Relative to Control) |

|---|---|---|---|

| Control | Normal Baseline | Normal Baseline | Normal Baseline |

| LPS-Stimulated | Significantly Increased | Significantly Increased | Significantly Increased |

| LPS + OEO (2.5 µg/mL) | Reduced | Reduced | Reduced |

| LPS + OEO (5.0 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| LPS + OEO (10.0 µg/mL) | Strongly Reduced | Strongly Reduced | Strongly Reduced |

Interference with Isoprenoid Synthesis in Inflammatory Processes

Another sophisticated mechanism underlying this compound's anti-inflammatory properties involves its interference with the isoprenoid synthesis pathway, also known as the mevalonate (B85504) pathway. Isoprenoids are a large and diverse class of organic molecules that play crucial roles in various cellular processes, and defects in their synthesis have been linked to inflammatory conditions. nih.govnih.gov

The primary active monoterpene in this compound, carvacrol, has been identified as an inhibitor of a key enzyme in this pathway: β-hydroxy-β-methyl-glutaryl-CoA reductase (HMG-CoA reductase or HMG-R). tandfonline.com This enzyme catalyzes the rate-limiting step in the synthesis of cholesterol and numerous non-sterol isoprenoids. Research combining computational molecular informatics and in-vitro assays has shown that carvacrol can efficiently bind to the catalytic site of HMG-R and competitively inhibit its activity. tandfonline.com One study determined the half-maximal inhibitory concentration (IC50) of carvacrol against HMG-R to be 78.23 ± 2.21 µM. tandfonline.com

By inhibiting HMG-R, carvacrol can reduce the production of downstream isoprenoid intermediates. nih.govnih.gov A deficit in certain isoprenoids, such as geranylgeranyl-pyrophosphate (GGPP), has been associated with an increased release of the pro-inflammatory cytokine IL-1β. nih.gov Therefore, by modulating the mevalonate pathway through HMG-R inhibition, this compound can influence cellular processes that are critical to the inflammatory response. This mechanism is analogous to that of statins, which are also HMG-CoA reductase inhibitors known for their anti-inflammatory effects. nih.gov

Elucidation of Antimicrobial Mechanisms (Bacterial, Fungal, Viral)

The potent antimicrobial activity of this compound is attributed to a multi-targeted approach, primarily driven by its phenolic components, carvacrol and thymol. These compounds disrupt fundamental structures and processes essential for microbial survival.

Mechanisms of Bacterial Cell Membrane Disruption and Permeability Alteration

The most frequently cited antimicrobial mechanism of this compound is its ability to disrupt the structural integrity of the bacterial cell membrane. nih.govnih.gov The lipophilic nature of carvacrol and thymol allows them to partition into the lipid bilayer of the bacterial cytoplasmic membrane. nih.govmdpi.com This insertion disrupts the membrane's architecture, leading to a significant increase in its permeability. researchgate.nettandfonline.commdpi.comresearchgate.net

This increased permeability has several detrimental effects on the bacterial cell:

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled efflux of vital cellular contents, including ions like potassium (K+), adenosine triphosphate (ATP), proteins, and even nucleic acids. nih.govsemanticscholar.org

Depolarization of the Cytoplasmic Membrane: The disruption of the membrane leads to the dissipation of ion gradients (such as the proton motive force), which are crucial for processes like ATP synthesis and active transport. nih.govtandfonline.commdpi.com

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-associated enzymes, including ATPases. nih.gov

Studies using flow cytometry and fluorescent dyes have visually confirmed this mechanism, showing that treatment with carvacrol and thymol leads to a rapid increase in membrane permeability and a collapse of the membrane potential in bacteria like Escherichia coli. tandfonline.com This damage is often irreversible and ultimately leads to cell lysis and death. nih.govnih.gov

Inhibition of Bacterial Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, Amino Acid Biosynthesis)

Beyond membrane damage, this compound can interfere with critical intracellular metabolic pathways. Research has shown that this compound can disrupt respiratory metabolism in bacteria. researchgate.netnih.govfrontiersin.org Specifically, it has been found to interfere with the tricarboxylic acid (TCA) cycle by inhibiting key enzymes such as citrate synthase (CS) and mitochondrial isocitrate dehydrogenase (ICDHm). nih.gov This inhibition cripples the cell's central energy-producing pathway.

Furthermore, proteomic analyses of Staphylococcus aureus treated with a carvacrol-rich oregano essential oil revealed significant alterations in protein synthesis and amino acid metabolism. researchgate.netfrontiersin.org The differentially expressed proteins were primarily involved in pathways related to the biosynthesis of essential amino acids, including valine, leucine, and isoleucine. researchgate.netfrontiersin.org The disruption of these biosynthetic pathways suggests that this compound can inhibit bacterial growth by depriving them of the necessary building blocks for protein synthesis and other vital functions. researchgate.netfrontiersin.org

Table 2: Summary of this compound's Antimicrobial Mechanisms of Action

| Mechanism | Specific Action | Key Component(s) | Reference |

|---|---|---|---|

| Membrane Disruption | Increases permeability, causes leakage of ions and ATP, depolarizes membrane | Carvacrol, Thymol | nih.govtandfonline.comnih.govmdpi.com |